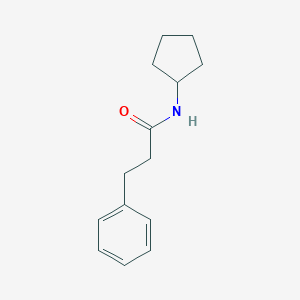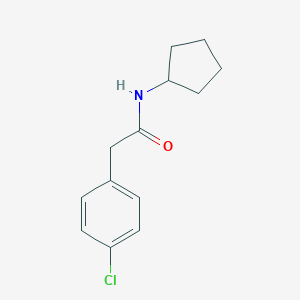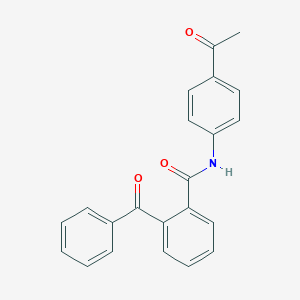
N-(4-acetylphenyl)-2-benzoylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-2-benzoylbenzamide, commonly known as ABBA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABBA is a member of the benzamide family and has a molecular weight of 331.35 g/mol. The compound has a white crystalline appearance and is soluble in organic solvents such as ethanol, methanol, and chloroform. ABBA has been extensively researched for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of ABBA is not fully understood, but studies have shown that it interacts with various cellular targets, including DNA, proteins, and enzymes. ABBA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which causes changes in chromatin structure and gene expression. ABBA has also been shown to inhibit the activity of topoisomerases, enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects
ABBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In addition, ABBA has been shown to enhance plant growth and improve crop yield by increasing photosynthesis and nutrient uptake.
实验室实验的优点和局限性
ABBA has several advantages for lab experiments, including its high purity and solubility in organic solvents. ABBA is also stable under a wide range of conditions, making it suitable for use in various experimental setups. However, ABBA has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis.
未来方向
Future research on ABBA could focus on its potential as an anticancer agent, particularly in combination with other drugs. Studies could also investigate the use of ABBA as a treatment for inflammatory diseases such as arthritis. In agriculture, research could focus on optimizing the use of ABBA to enhance plant growth and improve crop yield. In material science, ABBA could be used as a building block for the synthesis of novel materials with unique properties.
合成方法
The synthesis of ABBA involves the reaction of 4-acetylphenyl isocyanate with 2-hydroxybenzophenone in the presence of a catalyst. The reaction takes place in a solvent such as diethyl ether or dichloromethane and is typically carried out under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain pure ABBA.
科学研究应用
ABBA has been studied for its potential application in various fields such as medicine, agriculture, and material science. In medicine, ABBA has shown promising results as an anticancer agent. Studies have shown that ABBA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. ABBA has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, ABBA has been studied for its ability to enhance plant growth and improve crop yield. In material science, ABBA has been used as a building block for the synthesis of novel materials with unique properties.
属性
分子式 |
C22H17NO3 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC 名称 |
N-(4-acetylphenyl)-2-benzoylbenzamide |
InChI |
InChI=1S/C22H17NO3/c1-15(24)16-11-13-18(14-12-16)23-22(26)20-10-6-5-9-19(20)21(25)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,26) |
InChI 键 |
KFVIADQVHIZTCC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



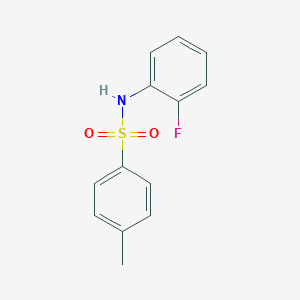

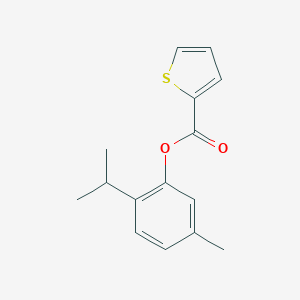

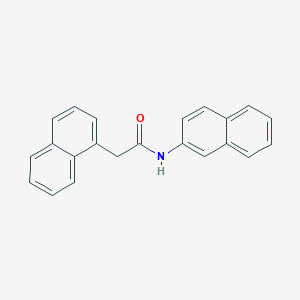
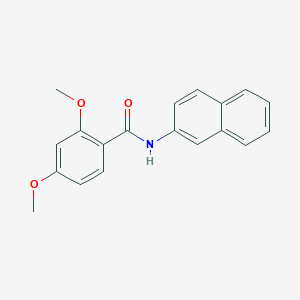
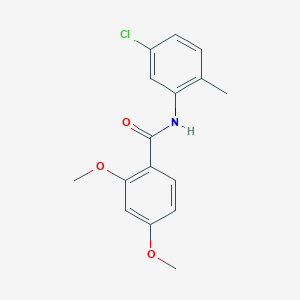
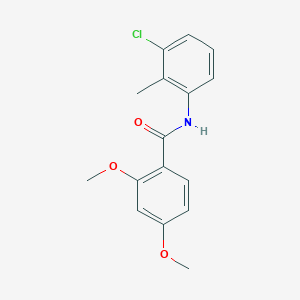

![2-(naphthalen-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B291857.png)
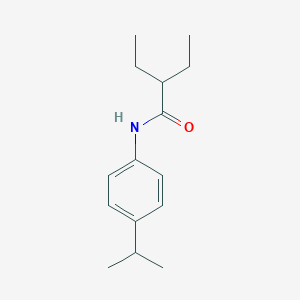
![N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B291859.png)
